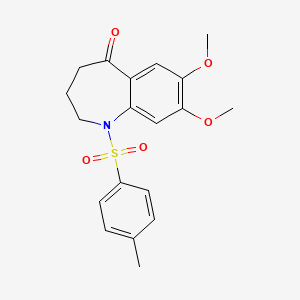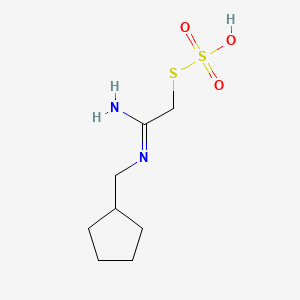
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate is an organic compound that contains sulfur and nitrogen atoms It is a derivative of thiosulfate, which is known for its various applications in chemistry and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclopentylmethylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained. The process can be summarized as follows:
- Cyclopentylmethylamine reacts with carbon disulfide to form an intermediate.
- The intermediate is then treated with hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Large-scale reactors and precise control of reaction parameters are essential for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfates.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates or sulfates.
Reduction: Thiols or other sulfur-containing compounds.
Substitution: Various substituted thiosulfates depending on the nucleophile used.
Applications De Recherche Scientifique
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate exerts its effects involves interactions with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological molecules, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but its reactivity with sulfur and nitrogen atoms plays a crucial role.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiosulfate: A simpler sulfur-containing compound with similar reactivity.
Thiourea: Contains sulfur and nitrogen atoms, used in similar applications.
Sulfonates: Oxidized derivatives of thiosulfates with different chemical properties.
Uniqueness
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate is unique due to its specific structure, which combines a cyclopentylmethylamidino group with a thiosulfate moiety
Propriétés
Numéro CAS |
40283-54-3 |
|---|---|
Formule moléculaire |
C8H16N2O3S2 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
[(1-amino-2-sulfosulfanylethylidene)amino]methylcyclopentane |
InChI |
InChI=1S/C8H16N2O3S2/c9-8(6-14-15(11,12)13)10-5-7-3-1-2-4-7/h7H,1-6H2,(H2,9,10)(H,11,12,13) |
Clé InChI |
JANNQSLLUJUMEN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CN=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


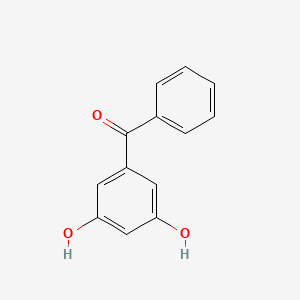
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
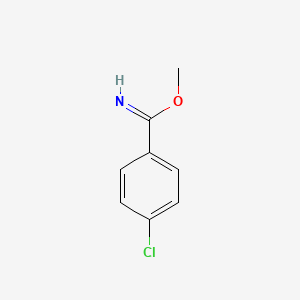
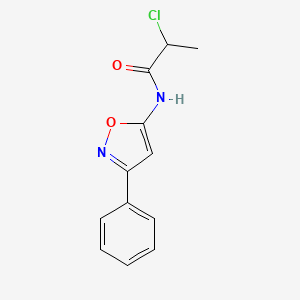
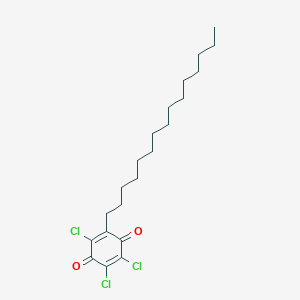
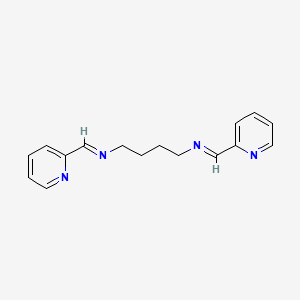
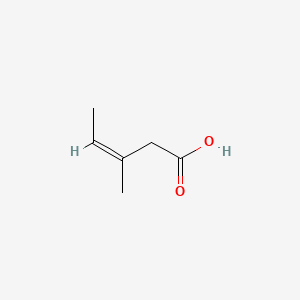
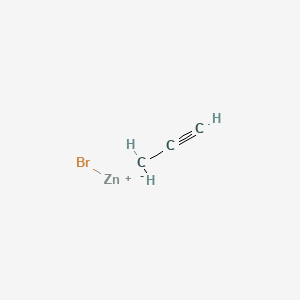

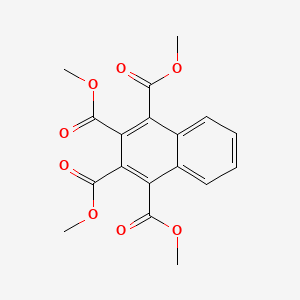
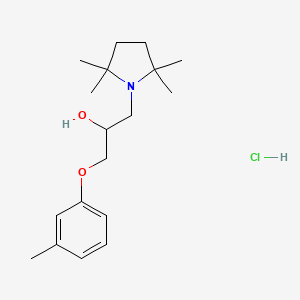
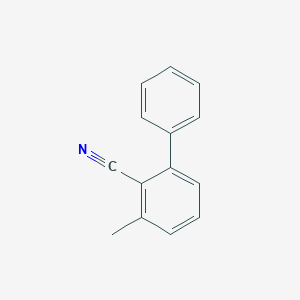
![3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14665332.png)
